DIETHYL 5-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE
Overview
Description
Preparation Methods
The synthesis of DIETHYL 5-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE typically involves multi-step reactions, including esterification and amidation. The process begins with the esterification of isophthalic acid to form diethyl isophthalate. This is followed by the amidation reaction with 3,4-dimethoxyaniline under controlled conditions to yield the final product. Industrial production methods may involve the use of specific catalysts and microwave-assisted conditions to achieve high yields and purity.
Chemical Reactions Analysis
DIETHYL 5-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including nucleophilic substitution, condensation, and polymerization. Common reagents used in these reactions include strong acids or bases, and specific catalysts to facilitate the reactions. Major products formed from these reactions can include various substituted isophthalates and related derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used in organic synthesis and rearrangement reactions, such as the Claisen rearrangement. In biology and medicine, it is explored for its potential as a corrosion inhibitor and its effectiveness in protecting mild steel against corrosion in acidic environments.
Mechanism of Action
The mechanism of action of DIETHYL 5-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE involves its interaction with various molecular targets and pathwaysThese reactions are often acid-catalyzed and reversible, allowing the compound to exert its effects through the formation and breakdown of these derivatives .
Comparison with Similar Compounds
DIETHYL 5-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE can be compared with other similar compounds, such as DIMETHYL 5-((3,4,5-TRIMETHOXYBENZOYL)AMINO)ISOPHTHALATE and DIMETHYL 5-((3-METHYL-4-NITROBENZOYL)AMINO)ISOPHTHALATEThe presence of different substituents on the aromatic ring can lead to variations in solubility, thermal stability, and other physical properties .
Properties
IUPAC Name |
diethyl 5-[(3,4-dimethoxyphenyl)carbamoylamino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-5-29-19(24)13-9-14(20(25)30-6-2)11-16(10-13)23-21(26)22-15-7-8-17(27-3)18(12-15)28-4/h7-12H,5-6H2,1-4H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPDHNVNXKQOPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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